5-Cyclohexylvaleramide
Description
5-Cyclohexylvaleramide (IUPAC: 5-Chloro-N-cyclohexylpentanamide) is a synthetic organic compound characterized by a cyclohexyl group attached to a pentanamide backbone with a chlorine substituent at the fifth carbon. Its molecular formula is C₁₁H₂₀ClNO, and it is commonly utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules . The compound’s structural features, including the cyclohexyl ring and chlorine atom, contribute to its lipophilicity and reactivity, making it valuable in drug design and chemical intermediate synthesis .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
5-cyclohexylpentanamide |
InChI |
InChI=1S/C11H21NO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H2,12,13) |
InChI Key |
SVMOVHNVMVMHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with 5-Cyclohexylvaleramide:
Key Observations:
- Chlorine Substitution: The chlorine atom at C5 increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to non-halogenated analogs .
- Deuterated Analogues : Isotopic variants (e.g., 5-Chloro-N-cyclohexylpentanamide-d11) retain the parent compound’s reactivity but are critical for tracing metabolic pathways in drug development .
Physicochemical Properties
Limited quantitative data are available for this compound, but comparisons can be inferred from structural analogs:
| Property | This compound | N-Cyclohexylacetamide | 5-Chlorovaleryl Chloride |
|---|---|---|---|
| Molecular Weight | 229.7 g/mol | 141.21 g/mol | 155.03 g/mol |
| Solubility | Low in water | Moderate in polar solvents | Hydrolyzes in water |
| Reactivity | Nucleophilic amidation | Amide hydrolysis | Acylation reactions |
- Solubility Trends : The longer carbon chain and chlorine in this compound reduce aqueous solubility compared to N-Cyclohexylacetamide, aligning with its higher lipophilicity .
- Stability : Unlike 5-Chlorovaleryl Chloride, which hydrolyzes rapidly, this compound’s amide bond provides greater stability under ambient conditions .
Pharmacological Potential
- N-Cyclohexylacetamide : Demonstrates mild anti-inflammatory properties in preclinical models, suggesting that larger amides like this compound could be optimized for targeted therapies .
- Chlorinated Analogs : Chlorine atoms in similar compounds enhance interactions with biological targets (e.g., enzyme active sites), implying possible bioactivity in this compound derivatives .
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